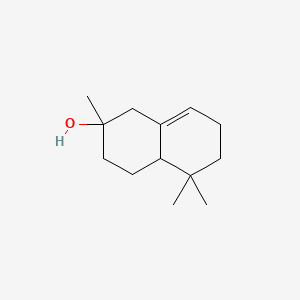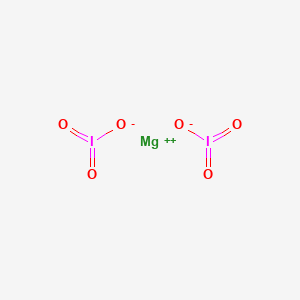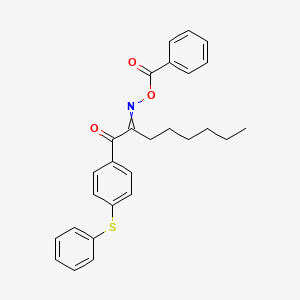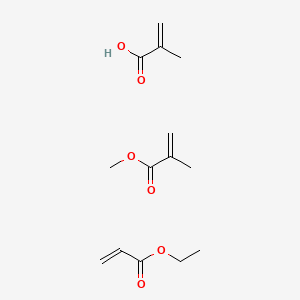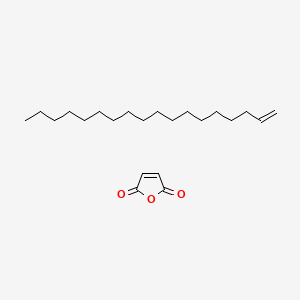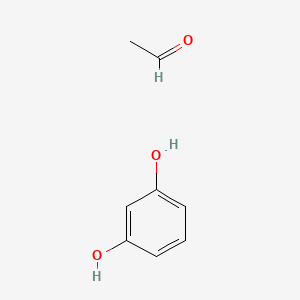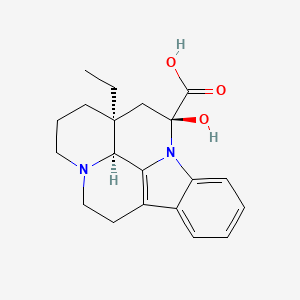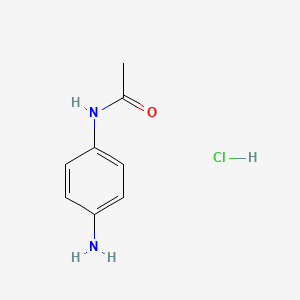
(R)-(+)-N-(1-Phenylethyl)maleimide
概要
説明
®-(+)-N-(1-Phenylethyl)maleimide is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a maleimide derivative that exhibits potent biological activity, making it a promising candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-(1-Phenylethyl)maleimide typically involves the reaction of maleic anhydride with ®-(+)-1-phenylethylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane, under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired chiral maleimide .
Industrial Production Methods
Industrial production methods for ®-(+)-N-(1-Phenylethyl)maleimide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-(+)-N-(1-Phenylethyl)maleimide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It reacts with nitrilimines to form dihydropyrrolo [3,4-c]pyrazole derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Cycloaddition Reactions: Common reagents include nitrilimines, and the reactions are typically carried out in organic solvents such as dichloromethane at room temperature.
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Cycloaddition Reactions: The major products are dihydropyrrolo [3,4-c]pyrazole derivatives.
Substitution Reactions: The major products are substituted maleimide derivatives.
科学的研究の応用
®-(+)-N-(1-Phenylethyl)maleimide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: It is used in the study of chiral interactions and biological activity of maleimide derivatives.
Chemical Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions.
作用機序
The mechanism of action of ®-(+)-N-(1-Phenylethyl)maleimide involves its interaction with biological targets through its chiral center. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the nature of the substituents on the maleimide ring.
類似化合物との比較
Similar Compounds
(S)-(-)-N-(1-Phenylethyl)maleimide: The enantiomer of ®-(+)-N-(1-Phenylethyl)maleimide, which may exhibit different biological activity due to its opposite chirality.
N-Phenylmaleimide: A non-chiral maleimide derivative with different reactivity and biological properties.
Uniqueness
®-(+)-N-(1-Phenylethyl)maleimide is unique due to its chiral center, which imparts specific stereochemical properties and biological activity. Its ability to undergo selective cycloaddition reactions and form chiral heterocyclic compounds makes it a valuable compound in medicinal chemistry and chemical synthesis .
特性
IUPAC Name |
1-[(1R)-1-phenylethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-9H,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZXUQWQRVKGAH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350027 | |
| Record name | (R)-(+)-N-(1-Phenylethyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6129-15-3 | |
| Record name | 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6129-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-N-(1-Phenylethyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-N-(1-Phenylethyl)maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-(+)-N-(1-Phenylethyl)maleimide interact with its target, and what are the downstream effects?
A1: this compound interacts with biological thiols, such as cysteine residues in proteins, through a reaction called Michael addition. [] This reaction forms a stable thioether bond between the maleimide group of this compound and the thiol group of the target molecule. This derivatization can be used to block free thiols, modify protein structure and function, or introduce a tag for detection or purification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



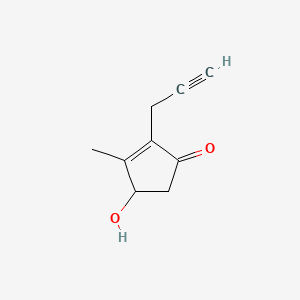
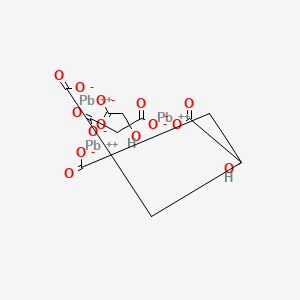

![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)
